Ethyl 3-[(3-methylbenzoyl)amino]benzoate
Description
Ethyl 3-[(3-methylbenzoyl)amino]benzoate is a benzoate ester derivative featuring a 3-methylbenzoyl-substituted amide group at the 3-position of the benzene ring. The amide linkage enhances stability compared to simpler esters, making it suitable for targeted biological interactions .
Properties
IUPAC Name |
ethyl 3-[(3-methylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-21-17(20)14-8-5-9-15(11-14)18-16(19)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTZPHQQAHMKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations in Benzoate Esters
Alkoxy-Substituted Benzoates
- Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2): Substituents: But-3-enyloxy and octyloxy groups. Key Data: Synthesis yield of 65.4%; FT-IR peaks at 1715 cm⁻¹ (ester C=O) and 3076 cm⁻¹ (alkene C-H) .
Acylated Amino Benzoates
- Ethyl 4-((3-Thienylmethyl)amino)benzoate (): Substituent: Thienylmethyl amino group. Synthesis: Reductive amination using sodium triacetoxyborohydride. Comparison: The thiophene ring introduces aromatic heterocyclic character, which may enhance π-π stacking in receptor binding, unlike the 3-methylbenzoyl group .
- Ethyl 3-[(2-chloroacetamido)methyl]-4-methylbenzoate (): Substituent: Chloroacetamido-methyl group.
Heterocyclic and Polyketide Analogues
- Pyranyl Benzoates (Compounds 128–131, ): Substituents: Tetrahydropyrano-pyranyl or dihydro-2H-pyranyl groups. Biological Activity: Compounds 128 and 129 exhibited stronger antibacterial activity than 130 and 131, attributed to the intact tetrahydropyran-2-one system. The target compound’s simpler 3-methylbenzoyl group lacks this complexity, likely reducing antimicrobial potency .
- Isoxazolyl-Substituted Benzoates (I-6501, I-6502, etc., ): Substituents: Isoxazolylamino pentylthio or pentyloxy groups. Functional Implication: The isoxazole ring contributes to hydrogen bonding and metabolic stability, a feature absent in the target compound .
Physicochemical and Reactivity Comparisons
Ester Reactivity
- Ethyl 4-(Dimethylamino)benzoate (): Reactivity: Demonstrated higher reactivity in resin cements compared to methacrylate derivatives, attributed to the dimethylamino group’s electron-donating effects. Comparison: The 3-methylbenzoyl amino group in the target compound may offer moderate electron-withdrawing effects, altering reaction kinetics in polymerization processes .
Lipophilicity and Bioavailability
- Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate (): Substituents: Dichlorophenoxyacetyl group. Lipophilicity: Chlorine atoms increase logP, enhancing membrane permeability. The target compound’s 3-methylbenzoyl group provides moderate lipophilicity, balancing bioavailability and solubility .
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